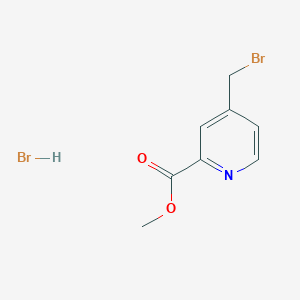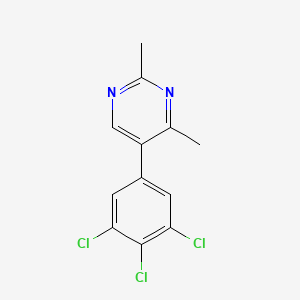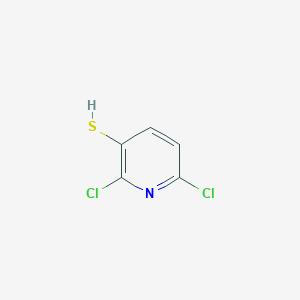![molecular formula C10H15FN4 B6600061 [(2S,4S)-4-fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl]methanamine CAS No. 1807939-38-3](/img/structure/B6600061.png)
[(2S,4S)-4-fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,4S)-4-fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl]methanamine (FMPP) is a synthetic compound that has been studied extensively for its potential applications in the fields of medicine and biochemistry. It is a chiral compound, meaning that it has two distinct forms that are mirror images of each other. FMPP has been studied for its ability to act as a prodrug, which is a compound that is converted into an active drug in the body. It has also been studied for its potential to be used in pharmaceuticals, as a therapeutic agent, and for its role in biochemical and physiological processes.
Aplicaciones Científicas De Investigación
[(2S,4S)-4-fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl]methanamine has been studied extensively for its potential applications in the fields of medicine and biochemistry. It has been studied for its ability to act as a prodrug, which is a compound that is converted into an active drug in the body. It has also been studied for its potential to be used in pharmaceuticals, as a therapeutic agent, and for its role in biochemical and physiological processes. This compound has been studied for its potential to be used as a drug delivery system, as a therapeutic agent, and as a tool for studying biochemical pathways and processes.
Mecanismo De Acción
The mechanism of action of [(2S,4S)-4-fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl]methanamine is not fully understood. It is believed to act as a prodrug, which is a compound that is converted into an active drug in the body. This compound is believed to be converted into an active drug by enzymatic processes in the body. It has been suggested that this compound may act as an agonist for certain G-protein coupled receptors, which are proteins that can activate certain biochemical pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential to have a variety of biochemical and physiological effects. It has been studied for its potential to act as a prodrug, which is a compound that is converted into an active drug in the body. It has also been studied for its potential to be used in pharmaceuticals, as a therapeutic agent, and for its role in biochemical and physiological processes. This compound has been studied for its potential to have a variety of effects on the body, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2S,4S)-4-fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl]methanamine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound in laboratory experiments is its low cost and availability. This compound is also relatively easy to synthesize, and it is stable at room temperature. Additionally, this compound is non-toxic and has a low potential for causing adverse reactions. One of the main limitations of using this compound in laboratory experiments is its low solubility in water. Additionally, this compound is not very stable in the presence of light or heat.
Direcciones Futuras
The potential applications of [(2S,4S)-4-fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl]methanamine are vast and varied, and there are a number of future directions for research. One potential direction for research is to further explore the mechanisms of action of this compound, and to develop more effective methods of drug delivery. Additionally, further research could be conducted to explore the potential therapeutic effects of this compound, as well as its potential to be used in pharmaceuticals. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of this compound, and to develop more effective methods of utilizing this compound in laboratory experiments. Finally, further research could be conducted to explore the potential applications of this compound in other fields, such as agriculture and food science.
Métodos De Síntesis
[(2S,4S)-4-fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl]methanamine can be synthesized from a variety of starting materials, including pyrrolidine, pyrimidine, and fluorine. The synthesis of this compound involves the reaction of pyrrolidine with pyrimidine, followed by the addition of fluorine. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is typically carried out at temperatures ranging from room temperature to 80°C. The reaction is typically complete within 1-2 hours.
Propiedades
IUPAC Name |
[(2S,4S)-4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4/c11-9-1-10(2-12)15(6-9)5-8-3-13-7-14-4-8/h3-4,7,9-10H,1-2,5-6,12H2/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPKJXGLBZNHQP-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CN)CC2=CN=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1CN)CC2=CN=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-bromo-6-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6599984.png)
![methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B6599987.png)
![2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid](/img/structure/B6599995.png)
![2-[(4S)-5'-amino-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl]-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide](/img/structure/B6600000.png)






![tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate](/img/structure/B6600076.png)
![2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B6600087.png)
![N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide](/img/structure/B6600090.png)